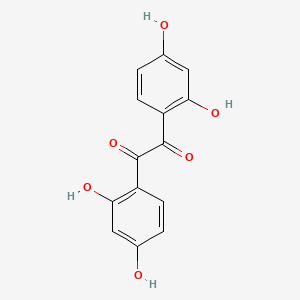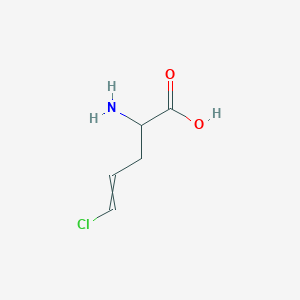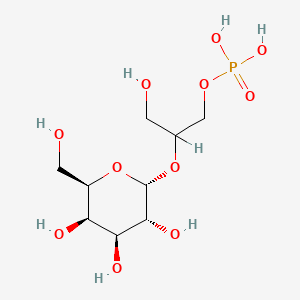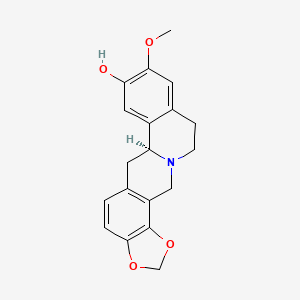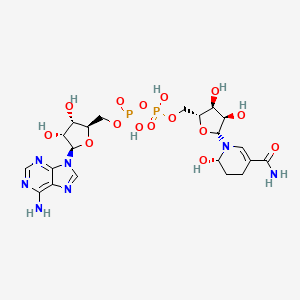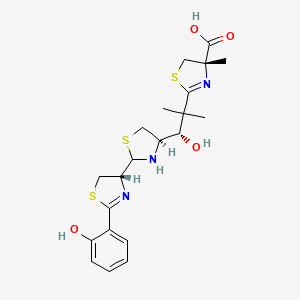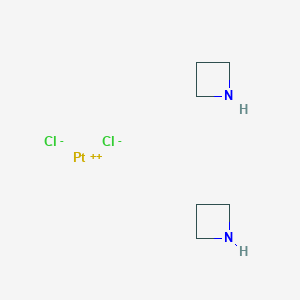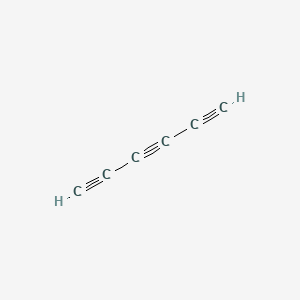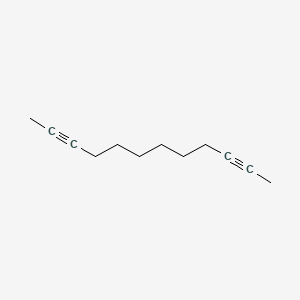![molecular formula C16H13NO4 B1219867 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione CAS No. 380827-92-9](/img/structure/B1219867.png)
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione
Übersicht
Beschreibung
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione, also known as Berberine, is a natural alkaloid found in various medicinal plants. It has been used in traditional medicine for centuries to treat a wide range of ailments, including diarrhea, dysentery, and inflammation. In recent years, Berberine has gained attention in the scientific community as a potential therapeutic agent for various diseases due to its diverse biological activities.
Wirkmechanismus
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione exerts its biological effects by modulating various signaling pathways, including AMPK, NF-κB, and PI3K/Akt. 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione has been shown to activate AMPK, which is a key regulator of energy metabolism and glucose homeostasis. Activation of AMPK leads to increased glucose uptake and utilization, which can improve insulin sensitivity and lower blood glucose levels. 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione has also been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Inhibition of NF-κB can reduce inflammation and oxidative stress, which are key factors in the development of various diseases.
Biochemical and physiological effects:
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione has been shown to have diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione has also been shown to modulate lipid metabolism and improve insulin sensitivity. 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione can reduce the levels of triglycerides, total cholesterol, and LDL cholesterol, while increasing the levels of HDL cholesterol. Additionally, 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione has been shown to improve endothelial function, which is important for maintaining vascular health.
Vorteile Und Einschränkungen Für Laborexperimente
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione has several advantages as a therapeutic agent, including its broad-spectrum activity, low toxicity, and low cost. 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione is also readily available from natural sources or can be synthesized chemically. However, 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione has some limitations for lab experiments, including its poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate formulations or delivery systems.
Zukünftige Richtungen
There are several future directions for the research on 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione. One area of interest is the development of novel formulations or delivery systems to improve its solubility and bioavailability. Another area of interest is the identification of new targets and pathways for 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione, which can expand its therapeutic potential. Additionally, more studies are needed to investigate the long-term safety and efficacy of 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione in various diseases.
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, cancer, cardiovascular diseases, and neurodegenerative diseases. Studies have shown that 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione can lower blood glucose levels by activating AMP-activated protein kinase (AMPK) and improving insulin sensitivity. 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
9-hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-7-4-9-11(6-17-7)16(20)13-10(15(9)19)5-12(21-3)8(2)14(13)18/h4-6,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBBISRTVGXTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)C3=C(C(=C(C=C3C2=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348433 | |
| Record name | benz[g]isoquinoline-5,10-dione, 9-hydroxy-7-methoxy-3,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione | |
CAS RN |
380827-92-9 | |
| Record name | benz[g]isoquinoline-5,10-dione, 9-hydroxy-7-methoxy-3,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




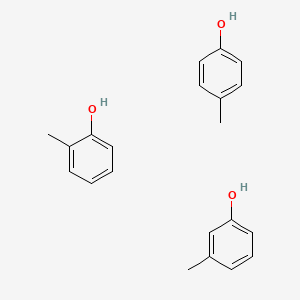

![2,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B1219788.png)
